Home > Products > Screening Compounds P81847 > 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine - 861209-73-6

3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-3147298
CAS Number: 861209-73-6
Molecular Formula: C17H11ClN4
Molecular Weight: 306.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are the dominant motif of many drugs and have varied and significant biological activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves various methods. One method involves the palladium-catalyzed solvent-free reaction of β-halovinyl/aryl aldehydes and 3-aminopyrazoles/5-aminopyrazoles under microwave irradiation . Another method involves the reaction of 3,5-diamino-4-nitropyrazole with asymmetrical β-dicarbonyl compounds .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidine is a bicyclic hetero organic nucleus that encompasses a pyrazole ring fused with a pyrimidine ring .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions. For instance, they can undergo substitution reactions with different nucleophiles exploiting the activity of groups linked to the ring carbon and nitrogen atoms . They can also react with acyclic reagents .

6-(4-Chlorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

    Compound Description: This compound was synthesized and characterized as part of a study focusing on developing efficient synthetic methods for substituted pyrazolo[1,5-a]pyrimidine derivatives. [] The research highlights a three-step, one-pot regioselective synthesis using readily available starting materials, assisted by KHSO4 in aqueous media under ultrasound irradiation. [] The compound's structure was confirmed by IR, 1H NMR, 13C NMR, and Mass spectral data. [] Additionally, X-ray crystallography was employed to confirm the regioselectivity of the synthesis. []

    Relevance: This compound shares the core pyrazolo[1,5-a]pyrimidine scaffold with 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. The differences lie in the substituents at the 2, 3, 6, and 7 positions. This highlights the versatility of the synthetic route described in the paper and its ability to accommodate various substituents, leading to a range of structurally related compounds. []

5-(2-phenyl-pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridazin-3-amine (FR180204)

    Compound Description: FR180204 is a known inhibitor of extracellular signal-regulated kinase 1 and 2 (Erk1/2). [] In the study, it was used to investigate the mechanism of orthovanadate-induced vasoconstriction in rat mesenteric arteries. [] Results showed that FR180204 effectively blocked orthovanadate-induced constriction, suggesting Erk1/2 involvement in this process. []

    Compound Description: This compound emerged as a potent xanthine oxidase inhibitor (ID50 0.06 μM) in a study investigating purine analog inhibitors. [] The research focused on structure-activity relationships and proposed binding mechanisms of these inhibitors to the molybdenum cofactor of xanthine oxidase. []

    Relevance: This compound exemplifies a series of substituted pyrazolo[1,5-a]pyrimidines investigated for their inhibitory activity against xanthine oxidase. [] Although it lacks the 4-chlorophenyl and 4-pyridinyl substituents present in 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, it emphasizes the significance of the pyrazolo[1,5-a]pyrimidine core as a scaffold for developing bioactive compounds.

3-phenylpyrazolo[1,5-a]pyrimidin-7-one

    Compound Description: This compound, also identified as a xanthine oxidase inhibitor (ID50 0.40 μM), further emphasizes the structure-activity relationships within the pyrazolo[1,5-a]pyrimidine series. [] Its activity, compared to the more potent 3-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-one, highlights the impact of substituent modifications on inhibitory potency. []

    Relevance: Similar to 3-(m-tolyl)pyrazolo[1,5-a]pyrimidin-7-one, this compound shares the core pyrazolo[1,5-a]pyrimidine structure with 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. The variations in substituents and their effects on xanthine oxidase inhibition provide valuable insights for understanding the structure-activity relationships within this class of compounds. []

5-(p-Chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-one

    Compound Description: This compound, with an ID50 of 0.21 μM, belongs to a series of phenyl-substituted hypoxanthine analogs investigated for their xanthine oxidase inhibitory potential. []

    Relevance: The presence of the p-chlorophenyl substituent at the 5-position of the pyrazolo[1,5-a]pyrimidine core in this compound directly relates to the 4-chlorophenyl substituent at the 3-position of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. [] This structural similarity indicates the potential for similar interactions with the xanthine oxidase active site.

5-(nitrophenyl)pyrazolo[1,5-a]pyrimidin-7-one

    Compound Description: This compound is a nitrophenyl derivative with an ID50 of 0.23 μM against xanthine oxidase. [] It further emphasizes the impact of substituent modifications on the inhibitory activity of pyrazolo[1,5-a]pyrimidine derivatives. []

    Relevance: Sharing the core pyrazolo[1,5-a]pyrimidine structure with 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine, this compound highlights the influence of different substituents on biological activity. []

7-Phenylpyrazolo[1,5-a]-s-triazin-4-one

    Compound Description: Identified as a potent xanthine oxidase inhibitor (ID50 0.047 μM), this compound represents a different but closely related heterocyclic scaffold to pyrazolo[1,5-a]pyrimidine. [] The research suggests that the phenyl substituent in this compound significantly contributes to its binding affinity to xanthine oxidase. []

    Relevance: While not strictly a pyrazolo[1,5-a]pyrimidine, this compound is structurally related through the presence of the pyrazole ring fused to a six-membered heterocycle. [] This structural similarity, coupled with its potent xanthine oxidase inhibition, provides insights into potential pharmacophores within this class of compounds.

3-(2,3-Difluoro-4-methoxyphenyl)-2,5-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine (VU6005649)

    Compound Description: VU6005649 acts as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 7 (mGlu7). [] In a study investigating the differential activity of mGlu7 agonists and PAMs, VU6005649 demonstrated distinct levels of potentiation with different agonists. [] This suggests the existence of diverse receptor conformations that can be selectively targeted by specific ligands. []

    Relevance: This compound shares the pyrazolo[1,5-a]pyrimidine core with 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine. The presence of various substituents in VU6005649 and its activity as an mGlu7 PAM underscores the versatility of the pyrazolo[1,5-a]pyrimidine scaffold for developing compounds with diverse biological activities. []

Classification
  • Chemical Name: 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine
  • Molecular Formula: C13H9ClN4
  • Molecular Weight: 256.69 g/mol
  • Chemical Class: Pyrazolo[1,5-a]pyrimidines
Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine typically involves several key steps:

  1. Starting Materials: The synthesis often starts with 4-chlorobenzaldehyde and 4-pyridinecarboxylic acid.
  2. Formation of Pyrazole Core: The initial step includes the reaction of 4-chlorobenzaldehyde with hydrazine to form a pyrazole intermediate.
  3. Cyclization: Subsequently, the pyrazole is reacted with a suitable pyrimidine precursor under acidic or basic conditions to facilitate cyclization, yielding the target compound.
  4. Purification: The final product is purified through recrystallization or chromatography techniques to obtain a high-purity sample.

The reaction conditions such as temperature, solvent choice (e.g., ethanol or methanol), and reaction time can significantly affect the yield and purity of the final product. For example, microwave-assisted synthesis has been reported to enhance yields and reduce reaction times compared to conventional methods .

Molecular Structure Analysis

The molecular structure of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can be analyzed using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR): The NMR spectrum reveals characteristic chemical shifts corresponding to the aromatic protons and the pyrazole ring. For instance, signals from the chlorophenyl and pyridinyl groups can be distinctly identified.
  • Infrared (IR) Spectroscopy: The IR spectrum typically shows absorption bands corresponding to N-H stretching (around 3300 cm1^{-1}), C-H bending (around 1600 cm1^{-1}), and C=N stretching vibrations.
  • Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and structural integrity of the compound.

The structural formula can be represented as follows:

C13H9ClN4\text{C}_{13}\text{H}_{9}\text{ClN}_{4}
Chemical Reactions Analysis

3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine can participate in various chemical reactions:

  • Substitution Reactions: The chlorophenyl group can undergo nucleophilic substitution reactions with various nucleophiles, allowing for further functionalization.
  • Coupling Reactions: This compound can also be involved in coupling reactions such as Suzuki or Buchwald-Hartwig reactions to introduce additional aryl groups or heterocycles.
  • Dehalogenation: Under certain conditions, the chlorine atom can be replaced by other functional groups through dehalogenation processes.

These reactions expand the range of derivatives that can be synthesized from this core structure.

Mechanism of Action

The mechanism of action for compounds like 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine often involves interaction with specific biological targets:

  • Enzyme Inhibition: Many pyrazolo[1,5-a]pyrimidines act as inhibitors for kinases involved in cancer pathways (e.g., PI3K or mTOR pathways).
  • Receptor Modulation: They may also modulate receptor activity in inflammatory pathways, contributing to their anti-inflammatory effects.

In vitro studies have shown that such compounds can significantly inhibit cell proliferation in cancer cell lines .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine include:

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Reported melting point ranges from 174 °C to 176 °C.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide but poorly soluble in water.
  • Stability: Generally stable under ambient conditions but may degrade under strong acidic or basic environments.

These properties are critical for understanding its handling and application in various settings.

Applications

3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine has several notable applications:

  • Pharmaceutical Development: It is being explored for its potential as an anticancer agent due to its ability to inhibit key kinases involved in tumor growth.
  • Research Tool: This compound serves as a valuable tool in biochemical research for studying signal transduction pathways related to cancer and inflammation.
  • Synthetic Intermediates: It can act as an intermediate for synthesizing more complex molecules with potential therapeutic effects.
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

Role of Pyrazolo[1,5-a]pyrimidine Derivatives in Targeted Therapies

Pyrazolo[1,5-a]pyrimidine derivatives have emerged as pivotal structural components in targeted therapies, particularly in oncology and metabolic disease treatment. Their mechanism of action frequently involves selective inhibition of protein kinases, enzymes critical for signal transduction pathways that drive disease progression. The planar architecture of the pyrazolo[1,5-a]pyrimidine core facilitates deep penetration into the hydrophobic cleft of kinase ATP-binding sites, while strategically positioned substituents enable interactions with specific amino acid residues that confer kinase selectivity. Beyond oncology, these derivatives demonstrate potent α-glucosidase inhibitory activity, positioning them as promising candidates for diabetes management. Recent research has revealed IC50 values in the micromolar range (15.2 ± 0.4 µM to 201.3 ± 4.2 µM) for various pyrazolo[1,5-a]pyrimidine derivatives against α-glucosidase, significantly outperforming the reference drug acarbose (IC50 = 750.0 ± 1.5 µM) [8]. This inhibitory potency stems from the compounds' ability to mimic the transition state of carbohydrate substrates during enzymatic hydrolysis, thereby blocking glucose release from complex carbohydrates and reducing postprandial hyperglycemia—a key therapeutic strategy in type 2 diabetes management [4] [8].

Table 1: Structural and Chemical Properties of 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine and Related Compounds

Compound NameCAS RNMolecular FormulaMolecular Weight (g/mol)Key Structural Features
3-(4-Chlorophenyl)pyrazolo[1,5-a]pyrimidineN/AC₁₂H₈ClN₃229.67Chlorophenyl at C3 position
5-(4-Chlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid312922-12-6C₁₄H₇ClF₃N₃O₂341.67Chlorophenyl at C5, trifluoromethyl at C7
7-(4-Chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine (L3 in Re complexes)N/AC₁₇H₁₁ClN₄306.75Chlorophenyl at C7, pyridinyl at C5
3-[4-(4-Chlorophenyl)piperazinomethyl]-7-formylpyrazolo[1,5-a]pyridineN/AC₁₉H₁₉ClN₄O354.84Chlorophenyl-piperazine at C3, formyl at C7
2-Benzyl-3-(4-chlorophenyl)-5-(4-nitrophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one419547-11-8C₂₅H₁₇ClN₄O₃456.88Chlorophenyl at C3, nitrophenyl at C5

Structural Significance of 3-(4-Chlorophenyl)-7-(4-pyridinyl) Substitutions in Kinase Inhibition

The strategic incorporation of 3-(4-chlorophenyl) and 7-(4-pyridinyl) substitutions on the pyrazolo[1,5-a]pyrimidine scaffold creates a synergistic electronic and steric profile essential for high-affinity kinase inhibition. The 4-chlorophenyl moiety at position 3 contributes significant hydrophobic character and enhances membrane permeability, while the chlorine atom's electron-withdrawing nature modulates the aromatic ring's electron density, facilitating π-π interactions with conserved phenylalanine residues in kinase domains. Positioned orthogonally to the core scaffold, this substituent accesses deep hydrophobic regions adjacent to the ATP-binding site [7]. Simultaneously, the 4-pyridinyl group at position 7 introduces a hydrogen bond acceptor capable of forming critical interactions with backbone amide protons in the kinase hinge region. The nitrogen orientation in this heterocycle proves crucial, with the 4-position offering optimal vector alignment for these molecular recognition events. Molecular docking studies of analogous compounds reveal binding energies ranging from -230.31 to -288.34 kJ/mol, indicative of strong target engagement driven by these substituents [4]. Structure-activity relationship (SAR) analyses demonstrate that modifications to these positions dramatically impact potency; for instance, replacing the 4-pyridinyl with phenyl reduces kinase affinity by approximately 10-fold, while substituting 4-chlorophenyl with 4-methoxyphenyl diminishes cellular activity due to altered electronic properties and increased metabolic vulnerability [4] [7] [8].

Table 2: Comparative Biological Activities of Pyrazolo[1,5-a]pyrimidine Derivatives with Different Substituents

Compound SubstituentsBiological TargetPotency (IC₅₀ or Kᵢ)Relative Activity vs. Standard
3d: 5-(4-CH₃)-7-(4-Br)α-Glucosidase15.2 ± 0.4 µM50-fold > acarbose
3v: 5-(4-Cl)-7-(unsubstituted)α-Glucosidase80.3 ± 5.2 µM9-fold > acarbose
3af: 5-(4-OCH₃)-7-(4-Cl)α-GlucosidaseHigh potency (specific value N/A)Significant improvement vs. acarbose
L3: 7-(4-Cl)-5-(2-pyridinyl)HCT116 cancer cellsNot specifiedBetter than cisplatin
3-(4-Cl)-7-(4-pyridinyl) (hypothetical)Kinase targetsNot determined experimentallyPredicted high potency based on SAR

Historical Evolution of Pyrazolo[1,5-a]pyrimidine-Based Drug Development

The development trajectory of pyrazolo[1,5-a]pyrimidine-based therapeutics spans over three decades, marking significant milestones in medicinal chemistry. Initial exploration focused on central nervous system applications, yielding anxiolytics like ocinaplon and sedative-hypnotics including indiplon and zaleplon. These early successes validated the scaffold's drugability and safety profile in humans, stimulating expanded investigation into other therapeutic areas. The 2012 approval of anagliptin for type 2 diabetes mellitus represented a pivotal shift, demonstrating the scaffold's applicability beyond neurology and into metabolic disorders. This evolution coincided with synthetic methodology advances enabling more complex substitution patterns, particularly at the C5 and C7 positions, which proved critical for targeting enzymes beyond neurotransmitter receptors [4] [6]. Contemporary research focuses on kinase inhibition applications, exemplified by rhenium(I) complexes incorporating 7-(4-chlorophenyl)-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine ligands (designated L3) that demonstrate superior cytotoxic activity against HCT116 colon cancer cells compared to platinum-based chemotherapeutics [4]. These organometallic complexes represent a novel strategy to enhance the pharmacological profile of pyrazolo[1,5-a]pyrimidines through metal coordination, which modifies electron distribution and three-dimensional geometry to achieve improved target selectivity. The latest innovations include multitargeting derivatives and diagnostic applications such as positron emission tomography (PET) tumor imaging agents, expanding the scaffold's utility into theranostics [4] [6] [8].

Table 3: Historical Development Timeline of Pyrazolo[1,5-a]pyrimidine-Based Therapeutics

EraTherapeutic FocusRepresentative AgentsKey Advancements
1980s-1990sSedative-HypnoticsZaleplon, IndiplonGABAA receptor modulation; Improved sleep architecture
Early 2000sAnxiolyticsOcinaplonSelective anxiolysis without sedation; Partial GABAA agonism
2010sAntidiabeticsAnagliptinDPP-4 inhibition; Glucose-dependent insulin secretion
2015-PresentOncology (Kinase Inhibition)Re(I) Complexes (e.g., L3)Enhanced cytotoxicity vs. platinum drugs; Selective kinase inhibition
EmergingTheranosticsPET Imaging AgentsCombined diagnostic and therapeutic applications

Disclaimer: 3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine is currently a research compound. It has not received regulatory approval for therapeutic use in humans, and its safety profile remains under investigation. The information presented pertains exclusively to scientific research contexts.

Properties

CAS Number

861209-73-6

Product Name

3-(4-Chlorophenyl)-7-(4-pyridinyl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(4-chlorophenyl)-7-pyridin-4-ylpyrazolo[1,5-a]pyrimidine

Molecular Formula

C17H11ClN4

Molecular Weight

306.75

InChI

InChI=1S/C17H11ClN4/c18-14-3-1-12(2-4-14)15-11-21-22-16(7-10-20-17(15)22)13-5-8-19-9-6-13/h1-11H

InChI Key

RYISQSLNPJNSPR-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C3N=CC=C(N3N=C2)C4=CC=NC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.